PARP-1 Inhibition: ST7710AA1 (6-Substituted 1-Carboxamide) Achieves Comparable Efficacy to Olaparib at Reduced Dosing
ST7710AA1 (compound 1l; 6-(4-(piperidin-1-ylmethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxamide) is a 6-substituted 7-azaindole-1-carboxamide that inhibits PARP-1 with an IC50 of 0.07 µM . In an MX1 human breast carcinoma xenograft model in nude mice, ST7710AA1 demonstrated antitumor efficacy comparable to the approved PARP inhibitor Olaparib while being administered at a lower dose than the reference compound [1]. Additionally, ST7710AA1 exhibited a significant capability to bypass multidrug resistance mediated by P-glycoprotein (Pgp), a feature not uniformly present across PARP inhibitor chemotypes [1].
| Evidence Dimension | In vivo antitumor efficacy (tumor volume inhibition) |
|---|---|
| Target Compound Data | ST7710AA1: Tumor volume inhibition similar to Olaparib at lower dose; IC50 (PARP-1) = 0.07 µM |
| Comparator Or Baseline | Olaparib: Comparable tumor volume inhibition at higher dose |
| Quantified Difference | Equivalent efficacy achieved at lower compound dose than Olaparib |
| Conditions | MX1 human breast carcinoma xenograft in nude mice |
Why This Matters
This demonstrates that the 6-substituted 7-azaindole-1-carboxamide scaffold can achieve clinical benchmark efficacy with potentially improved therapeutic margin, justifying its selection over alternative PARP inhibitor scaffolds for programs prioritizing reduced dosing or Pgp bypass capability.
- [1] Cincinelli R, Musso L, et al. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorg Med Chem. 2014;22(3):1089-1103. View Source
